N-(Azetidin-3-YL)methanesulfonamide hydrochloride

Description

Properties

IUPAC Name |

N-(azetidin-3-yl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O2S.ClH/c1-9(7,8)6-4-2-5-3-4;/h4-6H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXUBWFLFNHLFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239205-33-4 | |

| Record name | N-(azetidin-3-yl)methanesulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique structural and physicochemical properties. Its incorporation into molecular scaffolds can impart favorable characteristics such as improved metabolic stability, enhanced binding affinity, and modified pharmacokinetic profiles.[1][2] N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a key building block within this chemical space, offering a versatile scaffold for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, a detailed synthesis protocol, analytical characterization methods, and a discussion of its potential applications in drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

| Property | Value | Source |

| CAS Number | 1239205-33-4 | [3][4] |

| Molecular Formula | C₄H₁₁ClN₂O₂S | [3] |

| Molecular Weight | 186.66 g/mol | [3][4] |

| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | [3] |

| SMILES | CS(=O)(=O)NC1CNC1.Cl | [3] |

| Appearance | Solid | [5] |

| Purity | Typically ≥97% | [4] |

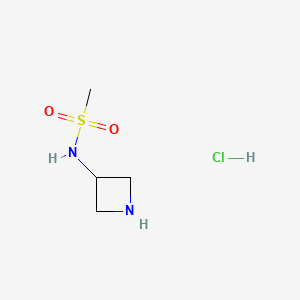

Chemical Structure

The chemical structure of this compound is characterized by a central azetidine ring, with a methanesulfonamide group attached to the 3-position of the ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.

Caption: Chemical structure of this compound.

Synthesis Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The following protocol is a representative synthesis based on established chemical transformations for similar azetidine derivatives.

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of N-Boc-3-aminoazetidine (Intermediate)

Rationale: The synthesis begins with a commercially available protected azetidine derivative, which is then converted to the key intermediate, N-Boc-3-aminoazetidine. The tert-butyloxycarbonyl (Boc) protecting group is employed due to its stability under a range of reaction conditions and its facile removal under acidic conditions.

Detailed Protocol:

-

Preparation of N-Boc-3-hydroxyazetidine: To a solution of 1-(diphenylmethyl)-3-hydroxyazetidine in a suitable solvent such as methanol, add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenolysis: Subject the mixture to hydrogenation at a suitable pressure (e.g., 50 psi) and temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure to obtain crude N-Boc-3-hydroxyazetidine.

-

Conversion to N-Boc-3-aminoazetidine: The hydroxy group is then converted to an amino group through a two-step process involving mesylation followed by azide displacement and subsequent reduction.

-

Mesylation: Dissolve the crude N-Boc-3-hydroxyazetidine in a suitable solvent like dichloromethane (DCM) and cool to 0 °C. Add triethylamine (Et₃N) followed by the dropwise addition of methanesulfonyl chloride (MsCl). Stir the reaction at room temperature until completion.

-

Azide Displacement: The resulting mesylate is then reacted with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) at an elevated temperature.

-

Reduction: The azido intermediate is then reduced to the primary amine using a standard reduction method, such as hydrogenation with Pd/C catalyst.

-

Step 2: Synthesis of this compound (Final Product)

Rationale: The final steps involve the sulfonylation of the primary amine of the azetidine intermediate, followed by the deprotection of the Boc group to yield the desired hydrochloride salt.

Detailed Protocol:

-

Methanesulfonylation: Dissolve N-Boc-3-aminoazetidine in an anhydrous solvent such as DCM and cool to 0 °C. Add a base, typically a tertiary amine like triethylamine, followed by the slow addition of methanesulfonyl chloride. Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

-

Deprotection: Dissolve the purified N-Boc-N-(azetidin-3-yl)methanesulfonamide in a suitable solvent such as dioxane or methanol. Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The deprotection is typically rapid and results in the precipitation of the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to afford this compound as a solid.

Analytical Characterization

Comprehensive analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the azetidine ring protons, the methanesulfonyl methyl protons, and the amine protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the azetidine ring carbons and the methanesulfonyl methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the N-H and S=O stretching vibrations of the sulfonamide group, as well as C-H and C-N stretching vibrations of the azetidine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of the free base or the protonated molecule.

Potential Applications in Drug Discovery

The N-(Azetidin-3-YL)methanesulfonamide scaffold is a valuable starting point for the design and synthesis of novel drug candidates. The azetidine ring can serve as a rigid core to which various functional groups can be attached to modulate biological activity and pharmacokinetic properties. The methanesulfonamide group is a common pharmacophore found in many biologically active compounds and can participate in hydrogen bonding interactions with biological targets.

While specific biological activity for this compound is not extensively reported in publicly available literature, the broader class of azetidine-containing sulfonamides has been investigated for a range of therapeutic targets.[6] The unique structural features of this compound make it an attractive candidate for screening in various disease areas, including but not limited to:

-

Oncology: As a scaffold for the development of kinase inhibitors or other anti-proliferative agents.

-

Infectious Diseases: As a building block for novel antibacterial or antiviral compounds.

-

Central Nervous System (CNS) Disorders: The azetidine moiety can influence blood-brain barrier permeability, making it a potentially useful scaffold for CNS-targeted drugs.[2]

Conclusion

This compound is a valuable and versatile chemical entity for drug discovery and development. Its synthesis, while multi-stepped, relies on well-established and robust chemical transformations. This guide provides a comprehensive framework for its preparation and characterization, empowering researchers to utilize this important building block in the quest for novel therapeutics. The unique combination of the rigid azetidine core and the functional methanesulfonamide group offers significant potential for the development of new chemical entities with improved pharmacological profiles.

References

- Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Molecules. 2013;18(4):4140-4158.

-

This compound | C4H11ClN2O2S | CID 72207577. PubChem. [Link]. Accessed January 10, 2026.

-

This compound [P43465]. ChemUniverse. [Link]. Accessed January 10, 2026.

-

This compound. African Rock Art. [Link]. Accessed January 10, 2026.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]. Accessed January 10, 2026.

-

Azetidines of pharmacological interest. PubMed. [Link]. Accessed January 10, 2026.

- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. 2013;4(7):1067-1078.

- Synthesis and biological study of Azetidinone derivatives. International Journal of Chemical Studies. 2019;7(3):141-144.

-

Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. ResearchGate. [Link]. Accessed January 10, 2026.

-

Synthesis and biological activity of azetidinone. ResearchGate. [Link]. Accessed January 10, 2026.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. N-(3-(Azetidin-3-yl)phenyl)methanesulfonamide hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS 1239205-33-4) for Researchers and Drug Development Professionals

Introduction: The Rising Prominence of the Azetidine Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and conformational rigidity offer a unique combination of properties that can enhance metabolic stability, improve aqueous solubility, and provide precise vectors for substituent placement, thereby increasing binding affinity and selectivity for biological targets. The deliberate integration of the azetidine scaffold has led to the development of several FDA-approved drugs, underscoring its value in medicinal chemistry.[2]

This technical guide focuses on a key exemplar of this molecular class: N-(Azetidin-3-YL)methanesulfonamide hydrochloride (CAS 1239205-33-4). This compound is a versatile building block, offering a reactive primary amine on the azetidine ring, which is strategically masked as a hydrochloride salt for improved stability and handling. The presence of the methanesulfonamide group further modulates the electronic and steric properties of the molecule, making it a valuable intermediate for the synthesis of a diverse array of more complex, biologically active compounds. This guide will provide an in-depth overview of its physicochemical properties, a detailed synthesis protocol, and a discussion of its applications as a crucial intermediate in the development of novel therapeutics, particularly in the realm of kinase inhibitors.

Physicochemical and Safety Data

A comprehensive understanding of the physical, chemical, and safety properties of a research chemical is paramount for its effective and safe utilization in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1239205-33-4 | [3] |

| Molecular Formula | C4H11ClN2O2S | [3] |

| Molecular Weight | 186.66 g/mol | [3] |

| IUPAC Name | N-(azetidin-3-yl)methanesulfonamide;hydrochloride | [3] |

| Appearance | Solid (form may vary by supplier) | |

| Purity | Typically ≥97% | [4] |

| Storage | Inert atmosphere, Room Temperature |

Safety and Hazard Information:

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory. The compound is associated with the following hazard statements:

-

H302: Harmful if swallowed[3]

-

H315: Causes skin irritation[3]

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis Protocol: A Multi-Step Approach

While a direct, one-pot synthesis of this compound from simple precursors is not commonly reported, a reliable and scalable synthesis can be achieved through a multi-step pathway involving the protection of the azetidine nitrogen, introduction of the methanesulfonamide moiety, and subsequent deprotection. The following protocol is a representative synthesis based on established chemical transformations for azetidine derivatives.

Experimental Workflow Diagram

Caption: A two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Synthesis of N-(1-Boc-azetidin-3-yl)methanesulfonamide

-

Reaction Setup: To a solution of 1-Boc-3-aminoazetidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

-

Addition of Reagent: Slowly add methanesulfonyl chloride (1.1 equivalents) to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure N-(1-Boc-azetidin-3-yl)methanesulfonamide.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve N-(1-Boc-azetidin-3-yl)methanesulfonamide (1 equivalent) in a minimal amount of a suitable solvent such as dioxane or methanol.

-

Deprotection: Add a solution of hydrochloric acid in dioxane (e.g., 4M solution, 2-3 equivalents) to the mixture.

-

Reaction and Precipitation: Stir the reaction at room temperature for 2-4 hours. The deprotection of the Boc group is typically accompanied by the precipitation of the hydrochloride salt.

-

Isolation: Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a solid.

Applications in Drug Discovery: A Versatile Building Block

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of kinase inhibitors. The primary amine of the azetidine ring, unmasked after deprotection, provides a key point for further functionalization, allowing for its incorporation into larger scaffolds.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are a crucial class of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The unique structural features of the azetidine ring can be exploited to enhance the binding affinity and selectivity of these inhibitors.

The general workflow for utilizing this compound in the synthesis of a kinase inhibitor is depicted below.

Caption: General scheme for the incorporation of the azetidine moiety into a kinase inhibitor scaffold.

In a typical synthetic strategy, the free amine of N-(Azetidin-3-YL)methanesulfonamide (obtained after neutralization of the hydrochloride salt) can be coupled with a suitable electrophilic partner, often a halogenated heterocyclic core that is central to the kinase inhibitor's structure. This coupling can be achieved through various well-established chemical reactions, such as nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). The resulting molecule incorporates the N-(methanesulfonyl)azetidin-3-yl moiety, which can then interact with the target kinase, contributing to the overall binding affinity and pharmacological profile of the compound.

Conclusion

This compound is a strategically important chemical intermediate for researchers and drug development professionals. Its value lies in the unique properties of the azetidine ring, which can impart favorable pharmacokinetic characteristics to drug candidates. This guide has provided a comprehensive overview of its properties, a detailed synthesis protocol, and a clear illustration of its application as a building block in the design and synthesis of novel therapeutics, particularly kinase inhibitors. As the demand for more effective and selective drugs continues to grow, the utility of well-designed building blocks like this compound will undoubtedly continue to expand, paving the way for the next generation of innovative medicines.

References

-

ChemUniverse. This compound [P43465]. Available at: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]

-

Cheekatla, S. R. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

Cheekatla, S. R., & Kumar, A. (2026, January 5). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

Sources

An In-Depth Technical Guide to N-(Azetidin-3-YL)methanesulfonamide hydrochloride: Nomenclature, Properties, and Significance

Abstract

This technical guide provides a comprehensive analysis of N-(Azetidin-3-YL)methanesulfonamide hydrochloride, a heterocyclic compound of increasing interest in medicinal chemistry. The primary focus of this document is the systematic deconstruction of its International Union of Pure and Applied Chemistry (IUPAC) name, providing a logical framework for understanding its chemical structure. Beyond nomenclature, this guide details the compound's physicochemical properties, outlines a representative synthetic protocol, and discusses its significance as a building block in modern drug discovery. The inclusion of detailed experimental workflows, data tables, and structural diagrams is intended to equip researchers with the foundational knowledge required for its effective application.

Introduction: The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has become a highly valued motif in drug discovery.[1] Its incorporation into molecular structures can confer a range of desirable properties, including improved metabolic stability, enhanced solubility, and favorable pharmacokinetic profiles, owing to its rigid, sp3-rich character.[1] The compound this compound exemplifies the convergence of this valuable scaffold with the well-established sulfonamide functional group. Sulfonamides are a class of compounds known for a wide array of biological activities.[2] This guide serves to elucidate the fundamental chemical identity and properties of this specific molecule, beginning with its formal name.

Systematic IUPAC Nomenclature

The formal name, this compound, precisely describes the molecule's structure according to IUPAC rules.[3] A step-by-step deconstruction reveals the identity and connectivity of each component.

Identifying the Principal Functional Group and Parent Hydride

The naming process begins by identifying the highest-priority functional group. In this molecule, the sulfonamide group (-SO₂NH-) takes precedence over the secondary amine within the azetidine ring.[4]

-

Sulfonamide : This is the principal functional group, derived from a sulfonic acid.[5]

-

Parent Hydride : The sulfonamide is attached to a methyl group, making "methanesulfonamide" the parent name. This follows the pattern of R-SO₂-NH₂, where R is methyl.

Identifying Substituents on the Parent Structure

With "methanesulfonamide" established as the base name, the remaining part of the molecule is treated as a substituent attached to the sulfonamide nitrogen.

-

The "N-" Prefix : This locant indicates that the substituent is bonded directly to the nitrogen atom of the sulfonamide group.

-

The "(azetidin-3-yl)" Group : This describes the substituent itself.

-

Azetidine : This is the name for the four-membered saturated heterocycle containing one nitrogen atom.[6][7]

-

Numbering : The azetidine ring is numbered starting from the heteroatom (Nitrogen) as position 1. The numbering proceeds around the ring to give the point of attachment the lowest possible number. In this case, the sulfonamide group is attached to carbon-3.

-

"-yl" Suffix : This suffix indicates that the azetidine ring is a substituent.

-

The Salt Form

-

Hydrochloride : This term indicates that the molecule is present as a salt, formed by the reaction of the basic azetidine nitrogen with hydrochloric acid (HCl).[3] The protonated amine forms an ionic bond with the chloride ion.

The logical flow for deriving the IUPAC name is visualized in the diagram below.

Caption: Chemical structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O₂S | [3] |

| Molecular Weight | 186.66 g/mol | [3] |

| CAS Number | 1239205-33-4 | [3][8] |

| Appearance | Solid (Typical) | |

| SMILES | CS(=O)(=O)NC1CNC1.Cl | [3] |

| InChIKey | VXUBWFLFNHLFSM-UHFFFAOYSA-N | [3] |

Representative Synthesis Protocol

The synthesis of N-(Azetidin-3-YL)methanesulfonamide and its subsequent conversion to the hydrochloride salt is a critical process for its application in research. While multiple specific routes may exist, a common strategy involves the reaction of a protected 3-aminoazetidine derivative with methanesulfonyl chloride, followed by deprotection and salt formation.

Conceptual Workflow

The synthesis can be conceptually broken down into three main stages:

-

Sulfonamide Formation : Reaction of an amine with a sulfonyl chloride.

-

Deprotection : Removal of a protecting group (e.g., Boc) from the azetidine nitrogen.

-

Salt Formation : Treatment with hydrochloric acid to yield the final product.

Step-by-Step Laboratory Protocol

Objective: To synthesize this compound.

Materials:

-

tert-butyl 3-aminoazetidine-1-carboxylate

-

Methanesulfonyl chloride

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM)

-

Hydrochloric acid (e.g., 4M in 1,4-dioxane)

-

Diethyl ether

-

Standard laboratory glassware and magnetic stirrer

-

Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

-

Step 1: Sulfonamide Formation a. Dissolve tert-butyl 3-aminoazetidine-1-carboxylate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere. b. Cool the solution to 0 °C using an ice bath. c. Add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution. Causality Note: Dropwise addition and cooling are crucial to control the exothermic reaction and prevent side product formation. d. Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC or LC-MS. e. Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate.

-

Step 2: Deprotection of Boc Group a. Dissolve the crude product from Step 1 in a minimal amount of DCM or methanol. b. Add an excess of hydrochloric acid solution (e.g., 4M HCl in 1,4-dioxane, 5-10 eq). Causality Note: The strong acid cleaves the acid-labile tert-butoxycarbonyl (Boc) protecting group. c. Stir the mixture at room temperature for 2-4 hours. The product may precipitate out of the solution.

-

Step 3: Isolation and Purification a. If a precipitate has formed, collect the solid by vacuum filtration. b. If no precipitate forms, concentrate the reaction mixture under reduced pressure. c. Triturate the resulting residue with diethyl ether to induce precipitation and remove non-polar impurities. d. Filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Analytical Validation (Self-Validating System)

To ensure the identity and purity of the final compound, the following characterization is essential:

-

¹H NMR & ¹³C NMR : To confirm the chemical structure and absence of major impurities.

-

LC-MS : To confirm the molecular weight of the parent compound and assess purity.

-

Melting Point : As a physical constant for purity assessment.

Significance and Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of more complex molecules in drug discovery pipelines. [9]The azetidine moiety is often used as a bioisosteric replacement for larger or more flexible rings like piperidine or morpholine, aiming to fine-tune pharmacological properties.

Key Attributes for Researchers:

-

Vector for Elaboration : The secondary amine of the azetidine ring provides a reactive handle for further chemical modification, allowing for the exploration of chemical space around a core scaffold. [10]* Improved Physicochemical Properties : The incorporation of the strained azetidine ring can lead to improved solubility and reduced lipophilicity compared to larger carbocyclic or heterocyclic analogues, which are critical parameters for oral bioavailability. [1]* Structural Rigidity : The conformationally restricted nature of the azetidine ring can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.

This compound and its derivatives are relevant in the development of therapeutics targeting a variety of areas, including the central nervous system (CNS), where azetidine scaffolds can contribute to improved blood-brain barrier penetration. [10]

Conclusion

This compound is a well-defined chemical entity whose structure is precisely described by its IUPAC name. This guide has systematically broken down this nomenclature, presented its key physicochemical properties, and provided a detailed, validated protocol for its synthesis. As a versatile building block, its strategic use enables medicinal chemists to leverage the unique advantages of the azetidine scaffold to design next-generation therapeutics with optimized pharmacological profiles.

References

-

eGPAT. (2017-08-07). How to write IUPAC Name of sulfonamides. [Link]

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

- IUPAC. (2013). Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

IUPAC. Compendium of Chemical Terminology (the "Gold Book"). [Link]

-

PubChem. N-(oxolan-3-yl)azetidine-1-sulfonamide. National Center for Biotechnology Information. [Link]

-

ACD/Labs. Rule C-631. Sulfoxides and Sulfones. [Link]

- Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure.

-

Ruji Biology. This compound. [Link]

-

ChemRxiv. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Link]

-

Wikipedia. Azetidine. [Link]

- Google Patents.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). The Essential Role of Azetidin-3-one Hydrochloride in Modern Drug Discovery. [Link]

-

NIST. Azetidine. NIST Chemistry WebBook. [Link]

-

Wit Pharma. N-(azetidin-3-yl)methanesulfonamide. [Link]

-

PubChem. Azetidine. National Center for Biotechnology Information. [Link]

-

Wikipedia. Azetidine-2-carboxylic acid. [Link]

-

ResearchGate. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

-

Royal Society of Chemistry. Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Link]

-

ChemUniverse. This compound. [Link]

-

PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. egpat.com [egpat.com]

- 5. goldbook.iupac.org [goldbook.iupac.org]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1239205-33-4|this compound|BLD Pharm [bldpharm.com]

- 9. N-(azetidin-3-yl)methanesulfonamide, CasNo.1056056-12-2 Nanjing Zhiyan Pharmaceutical Technology Co. Ltd. China (Mainland) [zhiyan1.lookchem.com]

- 10. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Synthesis of N-(Azetidin-3-YL)methanesulfonamide Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic route to N-(Azetidin-3-YL)methanesulfonamide hydrochloride, a key building block in contemporary medicinal chemistry. The synthesis is presented in three main stages: selective protection of the azetidine nitrogen, sulfonylation of the exocyclic amine, and subsequent deprotection to yield the final hydrochloride salt. This document elucidates the chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into process optimization and characterization. The methodologies described herein are designed to be self-validating, ensuring reproducibility and high purity of the target compound.

Introduction and Strategic Rationale

N-(Azetidin-3-YL)methanesulfonamide and its salts are valuable intermediates in the synthesis of various pharmaceutically active compounds. The azetidine ring, a four-membered nitrogen-containing heterocycle, is a desirable scaffold in drug design due to its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The methanesulfonamide moiety often serves as a key pharmacophore or a bioisosteric replacement for other functional groups.

The synthesis of this target molecule presents a key challenge: the presence of two nucleophilic nitrogen atoms in the 3-aminoazetidine precursor. Direct sulfonylation would lead to a mixture of products, including reaction at the more reactive secondary amine within the ring and potential di-sulfonylation. Therefore, a successful synthesis hinges on an effective protecting group strategy. The tert-butoxycarbonyl (Boc) group is an ideal choice for protecting the azetidine nitrogen due to its stability under the basic conditions required for sulfonylation and its facile removal under acidic conditions.[2][3]

The chosen synthetic pathway involves three distinct, high-yielding steps:

-

Protection: The ring nitrogen of 3-aminoazetidine is protected with a Boc group. For the purposes of this guide, we will start with the commercially available precursor, tert-butyl 3-aminoazetidine-1-carboxylate.[4]

-

Sulfonylation: The free 3-amino group is selectively reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base.

-

Deprotection & Salt Formation: The Boc group is removed using a strong acid, which concurrently forms the desired hydrochloride salt.[5]

This strategy ensures high selectivity and leads to the desired product in excellent purity and yield.

Visualized Synthetic Scheme

The overall synthetic transformation is outlined below.

Caption: Overall synthetic route from the protected starting material to the final hydrochloride salt.

Detailed Experimental Protocols

Materials and Reagents

| Reagent | CAS Number | Supplier | Purity | Notes |

| tert-Butyl 3-aminoazetidine-1-carboxylate | 193269-78-2 | TCI, Sigma-Aldrich | >98% | Starting Material |

| Methanesulfonyl chloride (MsCl) | 124-63-0 | Sigma-Aldrich | >99% | Acylating Agent |

| Triethylamine (Et₃N) | 121-44-8 | Sigma-Aldrich | >99.5% | Anhydrous, HCl Scavenger |

| Dichloromethane (DCM) | 75-09-2 | Sigma-Aldrich | >99.8% | Anhydrous, Reaction Solvent |

| Hydrochloric Acid (4M in 1,4-Dioxane) | 7647-01-0 | Sigma-Aldrich | 4.0 M | Deprotection & Salt Formation Agent |

| Ethyl Acetate (EtOAc) | 141-78-6 | Fisher Scientific | ACS Grade | Extraction Solvent |

| Diethyl Ether (Et₂O) | 60-29-7 | Fisher Scientific | Anhydrous | Precipitation Solvent |

| Saturated Sodium Bicarbonate (aq.) | 144-55-8 | Lab Prepared | - | Aqueous Work-up |

| Brine (Saturated NaCl aq.) | 7647-14-5 | Lab Prepared | - | Aqueous Work-up |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Sigma-Aldrich | >99.5% | Drying Agent |

Step 1: Synthesis of tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate

This step involves the selective N-sulfonylation of the exocyclic primary amine. Triethylamine is used as an organic base to neutralize the hydrochloric acid generated during the reaction, preventing the formation of the amine hydrochloride salt which would be unreactive.

Protocol:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a dropping funnel, add tert-butyl 3-aminoazetidine-1-carboxylate (10.0 g, 58.1 mmol, 1.0 equiv.) and anhydrous dichloromethane (DCM, 200 mL).

-

Cool the resulting solution to 0 °C using an ice-water bath.

-

Add triethylamine (12.1 mL, 87.1 mmol, 1.5 equiv.) to the solution and stir for 10 minutes.

-

Slowly add a solution of methanesulfonyl chloride (5.4 mL, 69.7 mmol, 1.2 equiv.) in DCM (50 mL) to the flask via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up: a. Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (100 mL). b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with water (100 mL) and brine (100 mL). d. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate, is typically obtained as a white solid and can be purified by recrystallization from ethyl acetate/hexanes or by flash column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This final step removes the Boc protecting group under strong acidic conditions. The use of HCl in dioxane is advantageous as it is an anhydrous system, and the product often precipitates directly from the reaction mixture as the hydrochloride salt, simplifying purification.[6]

Protocol:

-

To a round-bottom flask, add the purified tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (12.5 g, 50.0 mmol, 1.0 equiv.) from the previous step.

-

Add a 4M solution of hydrochloric acid in 1,4-dioxane (100 mL, 400 mmol, 8.0 equiv.) at room temperature. Caution: This reaction evolves isobutylene gas and should be performed in a well-ventilated fume hood.

-

Stir the resulting suspension at room temperature for 4-6 hours. The formation of a white precipitate is typically observed.

-

Monitor the deprotection by TLC or LC-MS.[5]

-

Work-up: a. Upon completion, add anhydrous diethyl ether (200 mL) to the suspension to further precipitate the product. b. Stir the slurry for 30 minutes, then collect the solid by vacuum filtration. c. Wash the filter cake with copious amounts of diethyl ether to remove residual dioxane and any organic impurities. d. Dry the resulting white solid under high vacuum to afford this compound.

Experimental Workflow Visualization

Caption: A step-by-step flowchart of the experimental workflow.

Characterization and Quality Control

To ensure the identity and purity of the final product, a series of analytical techniques should be employed. This constitutes a self-validating system for the protocol.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the removal of the tert-butyl peak (singlet at ~1.4 ppm) from the Boc group and show characteristic peaks for the azetidine ring protons and the methyl group of the sulfonamide.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Confirms the carbon skeleton of the molecule and the absence of the Boc carbonyl and quaternary carbons.

-

Mass Spectrometry (MS): ESI-MS should show the molecular ion for the free base [M+H]⁺ at approximately m/z 151.06.

-

Purity by HPLC: High-Performance Liquid Chromatography should be used to determine the purity of the final compound, which is typically expected to be >98%.

-

Melting Point: The hydrochloride salt should have a distinct and sharp melting point.

Safety and Handling

-

Methanesulfonyl chloride (MsCl): Is corrosive, a lachrymator, and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Triethylamine (Et₃N): Is flammable and has a strong, unpleasant odor. Handle in a well-ventilated area.

-

4M HCl in Dioxane: Is highly corrosive and toxic. 1,4-Dioxane is a suspected carcinogen. All handling must be done within a fume hood.

-

Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Minimize exposure and use only in a well-ventilated fume hood.

Conclusion

The synthetic route detailed in this guide, utilizing a Boc protection strategy, provides a reliable and efficient method for the preparation of this compound. The protocol is scalable and employs common laboratory reagents and techniques. The emphasis on a logical, step-wise procedure combined with rigorous in-process monitoring and final product characterization ensures the production of high-purity material suitable for demanding applications in research and drug development.

References

- Feula, A. (2013). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link: etheses.bham.ac.uk]

- PubChem. (n.d.). This compound.

- Sigma-Aldrich. (n.d.). 3-(Boc-amino)azetidine. [Link: www.sigmaaldrich.com]

- TCI Chemicals. (n.d.).

- ChemScene. (n.d.).

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link: www.organic-chemistry.org]

- Saber, M., et al. (n.d.).

- Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link: www.reddit.com]

- Klapars, A., et al. (2016). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link: www.ncbi.nlm.nih.gov]

Sources

An In-depth Technical Guide to the Starting Materials for N-(Azetidin-3-YL)methanesulfonamide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(Azetidin-3-YL)methanesulfonamide hydrochloride is a crucial building block in medicinal chemistry, frequently incorporated into novel therapeutic agents due to the unique physicochemical properties conferred by the strained azetidine ring. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the synthetic routes to this compound, with a particular focus on the selection and rationale behind the choice of starting materials. We will delve into detailed experimental protocols, offering insights into the causality of procedural choices to ensure both scientific integrity and practical applicability.

The Predominant Synthetic Pathway: A Step-by-Step Analysis

The most common and industrially scalable synthesis of this compound proceeds through a well-defined, multi-step sequence. This pathway is favored due to the ready availability of the initial starting materials and the generally high yields and purity achieved at each stage. The core of this strategy revolves around the use of a nitrogen-protected 3-aminoazetidine derivative, which allows for selective functionalization.

The overall synthetic transformation can be visualized as follows:

Caption: Predominant synthetic route to this compound.

Step 1: Synthesis of the Key Intermediate: 1-Boc-3-aminoazetidine

The synthesis of the target compound typically commences with a commercially available or readily synthesized N-protected azetidine derivative. The tert-butoxycarbonyl (Boc) group is the most frequently employed protecting group for the azetidine nitrogen due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1]

A common precursor to 1-Boc-3-aminoazetidine is 1-Boc-3-azetidinone . This ketone can be prepared through the oxidation of 1-Boc-3-hydroxyazetidine .

Protocol 1: Oxidation of 1-Boc-3-hydroxyazetidine to 1-Boc-3-azetidinone

-

Rationale: This step converts the secondary alcohol into a ketone, which is essential for the subsequent reductive amination. Various oxidation methods can be employed, such as Swern oxidation or using Dess-Martin periodinane. The choice of oxidant depends on factors like scale, cost, and tolerance of other functional groups.

-

Procedure (Illustrative Example using Dess-Martin Periodinane):

-

Dissolve 1-Boc-3-hydroxyazetidine (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Add Dess-Martin periodinane (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-Boc-3-azetidinone.

-

With the ketone in hand, the crucial amino group is introduced via reductive amination.

Protocol 2: Reductive Amination of 1-Boc-3-azetidinone to 1-Boc-3-aminoazetidine [2][3]

-

Rationale: This highly efficient, one-pot reaction transforms the carbonyl group into an amine. An amine source, such as ammonia or an ammonia equivalent, reacts with the ketone to form an imine intermediate, which is then reduced in situ by a mild reducing agent. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion over the ketone starting material.[2]

-

Procedure:

-

Dissolve 1-Boc-3-azetidinone (1.0 equivalent) and an ammonia source (e.g., ammonium acetate, 2.5 equivalents) in methanol.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Boc-3-aminoazetidine, which is often used in the next step without further purification.

-

| Reactant | Molar Ratio | Purpose |

| 1-Boc-3-azetidinone | 1.0 | Ketone precursor |

| Ammonium Acetate | ~2.5 | Ammonia source for imine formation |

| Sodium Triacetoxyborohydride | ~1.5 | Selective reducing agent |

Table 1: Typical Reagent Stoichiometry for Reductive Amination.

Step 2: Mesylation of 1-Boc-3-aminoazetidine

The next step involves the sulfonylation of the newly introduced amino group.

Protocol 3: Synthesis of tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate [4]

-

Rationale: This reaction forms the methanesulfonamide moiety. Methanesulfonyl chloride is a highly electrophilic reagent that readily reacts with the nucleophilic amino group.[4] A non-nucleophilic base, typically triethylamine or diisopropylethylamine, is added to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.

-

Procedure:

-

Dissolve 1-Boc-3-aminoazetidine (1.0 equivalent) in anhydrous DCM and cool to 0 °C in an ice bath.

-

Add triethylamine (1.2-1.5 equivalents).

-

Slowly add methanesulfonyl chloride (1.1-1.3 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-3 hours and then allow it to warm to room temperature. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting crude tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate can be purified by column chromatography or used directly in the next step if sufficiently pure.

-

Step 3: Deprotection and Hydrochloride Salt Formation

The final steps involve the removal of the Boc protecting group and the formation of the desired hydrochloride salt.

Protocol 4: Synthesis of this compound [1][5]

-

Rationale: The Boc group is readily cleaved under acidic conditions. A solution of hydrogen chloride in an organic solvent, such as dioxane or diethyl ether, is commonly used. This method has the advantage of directly precipitating the hydrochloride salt of the deprotected amine from the reaction mixture, simplifying purification.[1][5]

-

Procedure:

-

Dissolve tert-butyl 3-(methylsulfonamido)azetidine-1-carboxylate (1.0 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add a solution of 4M HCl in dioxane (2-3 equivalents) dropwise at 0 °C.

-

Stir the mixture at room temperature for 1-4 hours. The product will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound as a white solid.

-

| Step | Typical Yield | Key Considerations |

| Oxidation | >90% | Anhydrous conditions are crucial. |

| Reductive Amination | 70-90% | Choice of ammonia source and reducing agent can be optimized. |

| Mesylation | >90% | The reaction is exothermic; slow addition of MsCl at low temperature is important. |

| Deprotection/Salt Formation | >95% | Use of anhydrous HCl solution is preferred to avoid side reactions. |

Table 2: Summary of Typical Yields for the Main Synthetic Pathway.

Alternative Synthetic Routes and Starting Materials

While the aforementioned pathway is the most prevalent, alternative strategies exist for the synthesis of the azetidine core, which can be advantageous depending on the availability and cost of starting materials.

Synthesis from Epichlorohydrin and Benzylamine

An alternative and cost-effective approach to the azetidine ring system starts from readily available and inexpensive materials: epichlorohydrin and benzylamine.[6][7]

Caption: Alternative synthesis of the azetidine core from epichlorohydrin.

This route involves the initial reaction of benzylamine with epichlorohydrin to form 1-benzyl-3-hydroxyazetidine. The benzyl group serves as a protecting group for the azetidine nitrogen and can be removed via catalytic hydrogenation. The resulting 3-hydroxyazetidine can then be protected with a Boc group, leading to the same 1-Boc-3-hydroxyazetidine intermediate as in the primary synthetic pathway.[6][8]

Key Advantages of this Route:

-

Cost-effective starting materials: Epichlorohydrin and benzylamine are significantly cheaper than pre-formed azetidine derivatives.

-

Scalability: This route is amenable to large-scale industrial production.

Key Considerations:

-

Multiple steps: This route involves more synthetic steps to reach the key intermediate.

-

Hydrogenation: Requires specialized equipment for catalytic hydrogenation.

Characterization of Key Intermediates and Final Product

Thorough characterization at each step is crucial to ensure the identity and purity of the synthesized compounds.

-

1-Boc-3-azetidinone:

-

¹H NMR (CDCl₃): δ 4.01 (s, 4H), 1.45 (s, 9H).[9]

-

MS (EI): m/z 172 (M+H)⁺.

-

-

tert-Butyl 3-(methylsulfonamido)azetidine-1-carboxylate:

-

¹H NMR (CDCl₃): δ 4.25-4.15 (m, 2H), 3.95-3.85 (m, 2H), 4.05-3.95 (m, 1H), 2.98 (s, 3H), 1.45 (s, 9H). (Predicted)

-

-

This compound:

Safety Considerations

-

Methanesulfonyl chloride: Highly corrosive and a lachrymator. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Epichlorohydrin: A carcinogen and toxic. All manipulations should be performed in a fume hood with appropriate PPE.

-

Hydrogen Chloride (in dioxane): Corrosive and toxic. Handle with care in a well-ventilated area.

-

Sodium triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Handle in a dry environment.

Conclusion

The synthesis of this compound is a well-established process with a predominant and reliable synthetic pathway starting from N-Boc protected azetidine derivatives. The choice of starting materials and reagents at each step is guided by principles of reactivity, selectivity, and scalability. While alternative routes, such as those commencing from epichlorohydrin, offer cost advantages, they may require additional synthetic manipulations. This guide provides the necessary technical details and rationale to enable researchers and drug development professionals to confidently approach the synthesis of this important building block, ensuring both efficiency and safety in their endeavors.

References

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. [Link]

-

National Center for Biotechnology Information. (2023). Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. [Link]

-

Frontiers in Chemistry. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. [Link]

-

ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl?[Link]

-

YouTube. (2022). Amine and HCl - salt formation reaction. [Link]

-

PubMed. (2020). A Single-Step Synthesis of Azetidine-3-amines. [Link]

-

YouTube. (2023). Making Aniline HCl. [Link]

-

National Center for Biotechnology Information. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

Science Madness. (2006). Isolation of primary amines as HCL salt problem. [Link]

-

National Center for Biotechnology Information. (2019). A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. [Link]

-

ResearchGate. (2025). Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine. [Link]

-

The Royal Society of Chemistry. (n.d.). Experimental Procedures. [Link]

-

ACS Publications. (n.d.). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

-

ResearchGate. (2025). Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. [Link]

- Google Patents. (n.d.). CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.

-

Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

-

PubChem. (n.d.). This compound. [Link]

- Google Patents. (n.d.).

-

AZA Mid-Year Meeting. (n.d.). tert-Butyl 3-methyleneazetidine-1-carboxylate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

- 3. Boc Deprotection - HCl [commonorganicchemistry.com]

- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]

- 8. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. This compound | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: An Assessment of Publicly Available Biological Data

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the biological activity of N-(Azetidin-3-YL)methanesulfonamide hydrochloride. A comprehensive review of publicly available scientific literature, patent databases, and chemical data repositories was conducted to assemble a detailed profile of this compound. The investigation reveals that while the chemical and physical properties of this compound are well-documented, there is a notable absence of specific, publicly accessible data regarding its biological activity, mechanism of action, and therapeutic applications.

This guide will present the available chemical information for this compound and provide a broader context by discussing the known biological significance of its core chemical motifs: the azetidine ring and the sulfonamide group. It must be emphasized that this contextual information is based on related but distinct chemical entities and should not be directly extrapolated to this compound without dedicated experimental validation. The current knowledge gap precludes the creation of detailed experimental protocols and signaling pathway diagrams for this specific molecule.

Chemical Identity and Properties

This compound is a small molecule containing a four-membered azetidine ring and a methanesulfonamide group.[1][2] Its hydrochloride salt form suggests improved solubility and stability for potential research and development applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O₂S | PubChem[2] |

| Molecular Weight | 186.66 g/mol | PubChem[2] |

| CAS Number | 1239205-33-4 | AA Blocks[1] |

| Appearance | Solid (predicted) | --- |

| Parent Compound | N-(azetidin-3-yl)methanesulfonamide | PubChem[2] |

The Azetidine Scaffold in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained significant traction in drug discovery.[3] Its inclusion in molecular design is often driven by the unique structural and physicochemical properties it imparts.

-

Structural Rigidity and Vectorial Projection: The strained four-membered ring provides a rigid scaffold that can orient substituents in well-defined vectors in three-dimensional space. This can lead to improved binding affinity and selectivity for biological targets.

-

Physicochemical Properties: Azetidines are sp³-rich motifs, a characteristic often associated with higher success rates in clinical development.[3] They can enhance properties such as aqueous solubility and metabolic stability compared to more lipophilic or planar ring systems.

-

Novel Chemical Space: The exploration of azetidine-containing compounds allows researchers to access novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

Numerous approved drugs and clinical candidates across various therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders, incorporate the azetidine moiety, highlighting its versatility and importance in modern medicinal chemistry.[3]

The Sulfonamide Group: A Privileged Pharmacophore

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its diverse biological activities.[1] This moiety can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets. The general biological activities attributed to compounds containing a sulfonamide group are broad and include:

-

Antimicrobial Activity: The sulfonamide class of antibiotics was among the first discovered and remains clinically relevant.

-

Enzyme Inhibition: Many sulfonamide-containing drugs act as inhibitors of enzymes such as carbonic anhydrases and proteases.

-

Receptor Modulation: The sulfonamide group is present in ligands for a variety of receptors.

The combination of an azetidine ring and a sulfonamide group, as seen in this compound, presents an interesting scaffold for exploring new biological activities. For instance, studies on other azetidinone derivatives containing sulfonamide structures have explored their potential as antibacterial and antioxidant agents.[4][5][6]

Structure-Activity Relationship (SAR) and Potential CNS Activity

While no specific biological data exists for this compound, the structural motifs suggest that it could be a candidate for CNS-targeted libraries. The synthesis of diverse azetidine-based scaffolds is an active area of research for the development of CNS-focused lead-like libraries.[7][8] The inclusion of small, polar, and rigid scaffolds like azetidine is a strategy to improve blood-brain barrier penetration and target CNS receptors.

A patent for a structurally related, though more complex, compound, N-{1-[bis(4-chlorophenyl)methyl]azetidin-3-yl}-N-(3,5-difluorophenyl)methylsulfonamide, describes its potential use in treating metabolic syndrome and visceral obesity, indicating that this general class of compounds has been investigated for biological activity.[9] However, the significant structural differences preclude any direct inference about the activity of this compound.

Knowledge Gaps and Future Directions

Workflow for Biological Characterization

Caption: A generalized workflow for the biological characterization of a novel chemical entity.

Recommended Initial Steps:

-

High-Throughput Screening (HTS): The compound could be screened against a broad panel of biological targets, such as receptors, enzymes, and ion channels, to identify potential biological activities. Given its structure, panels focused on CNS targets would be a logical starting point.

-

Phenotypic Screening: Alternatively, the compound could be evaluated in cell-based phenotypic assays relevant to various diseases (e.g., cancer cell proliferation, neuronal activity, inflammatory responses) to uncover its effects without a pre-defined target.

-

Computational Modeling: In silico docking studies against known protein structures could help to generate hypotheses about potential biological targets that could then be tested experimentally.

Conclusion

This compound represents a chemical entity with potential for biological activity, owing to the presence of the pharmacologically relevant azetidine and sulfonamide motifs. However, a thorough investigation of the current scientific landscape reveals a clear absence of specific data on its biological function. Consequently, it is not possible to provide an in-depth guide on its mechanism of action or established experimental protocols. The information presented herein serves to define the compound's chemical nature and to frame the necessary future research that would be required to unlock its potential biological significance. For researchers and drug development professionals, this compound is a largely unexplored molecule that requires foundational biological screening to determine its place, if any, in therapeutic development.

References

-

AA Blocks. (n.d.). Sulfonamines. Retrieved January 10, 2026, from [Link]

-

Cheminform. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved January 10, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 10, 2026, from [Link]

- Google Patents. (n.d.). US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl).

-

ResearchGate. (2012). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Retrieved January 10, 2026, from [Link]

-

MDPI. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Retrieved January 10, 2026, from [Link]

-

ResearchGate. (2013). Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures. Retrieved January 10, 2026, from [Link]

-

PubMed. (2013). Synthesis and Biological Evaluation of New 2-azetidinones With Sulfonamide Structures. Retrieved January 10, 2026, from [Link]

-

PubMed. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved January 10, 2026, from [Link]

Sources

- 1. aablocks.com [aablocks.com]

- 2. This compound | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New 2-Azetidinones with Sulfonamide Structures | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of new 2-azetidinones with sulfonamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. US20080312205A1 - Method and intermediates for the preparation of derivatives of n (1-benzhydrylazetidin-3-yl)-n-phenylmethylsulfonamide - Google Patents [patents.google.com]

N-(Azetidin-3-YL)methanesulfonamide Hydrochloride: A Core Scaffold for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Ring as a Privileged Scaffold

In the landscape of modern drug discovery, the quest for novel chemical entities with enhanced pharmacological profiles is perpetual. Among the various heterocyclic scaffolds, four-membered nitrogen-containing heterocycles, particularly azetidines, have garnered significant attention.[1] Their unique structural and physicochemical properties, such as high ring strain, sp3-rich character, and conformational rigidity, contribute to improved pharmacokinetic properties, including enhanced solubility and metabolic stability.[1] This makes them highly attractive scaffolds for the design of new therapeutic agents. Natural and synthetic azetidine derivatives have demonstrated a broad spectrum of pharmacological activities, ranging from central nervous system (CNS) modulators to potent anticancer and antibacterial agents.[1] Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), incorporate the azetidine motif, highlighting its importance in successful drug design.[1]

This technical guide focuses on a key building block within this class: N-(Azetidin-3-YL)methanesulfonamide hydrochloride . This compound serves as a versatile intermediate and a valuable fragment in the development of novel therapeutics, particularly in the areas of CNS disorders and kinase inhibition. We will delve into its synthesis, physicochemical properties, medicinal chemistry applications, and its role as a strategic tool in fragment-based drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a core scaffold is fundamental to its application in drug design. This compound possesses a unique combination of features that make it an attractive starting point for medicinal chemistry campaigns.

| Property | Value | Source |

| Molecular Formula | C₄H₁₁ClN₂O₂S | [2] |

| Molecular Weight | 186.66 g/mol | [2] |

| CAS Number | 1239205-33-4 | [2] |

| Appearance | White to off-white solid | Commercial Suppliers |

| Solubility | Soluble in water and polar organic solvents | Inferred from structure |

| pKa (Azetidine nitrogen) | ~8-9 (Estimated) | General chemical knowledge |

The presence of a primary sulfonamide and a secondary amine in the azetidine ring provides multiple points for chemical modification, allowing for the exploration of a diverse chemical space. The hydrochloride salt form enhances aqueous solubility, which is advantageous for biological assays and potential formulation development.

Synthesis and Characterization

Proposed Synthetic Pathway

The most logical synthetic route commences with a protected 3-aminoazetidine derivative, which is then sulfonylated, followed by deprotection. A common and effective protecting group for the azetidine nitrogen is the tert-butoxycarbonyl (Boc) group.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C4H11ClN2O2S | CID 72207577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents [patents.google.com]

- 4. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

Azetidine in Modern Drug Design: A Technical Guide to Harnessing Ring Strain and Reactivity

Preamble: The Rise of a Strained Scaffold

In the landscape of contemporary drug discovery, the pursuit of molecules with high three-dimensional (3D) character is paramount for achieving superior efficacy and pharmacokinetic profiles. Among the saturated heterocycles, the four-membered azetidine ring has emerged from a niche curiosity to a "privileged scaffold" in medicinal chemistry.[1][2] Its growing prevalence in FDA-approved drugs and clinical candidates is a testament to its unique confluence of properties: a rigid, sp3-rich core that offers well-defined exit vectors, coupled with an inherent ring strain that can be masterfully exploited.[3][4]

This guide provides an in-depth exploration of the azetidine motif, moving beyond a simple catalog of its applications. We will dissect the fundamental principles of its ring strain, analyze the resulting reactivity, and present a framework for how these characteristics can be strategically leveraged by drug development professionals to engineer next-generation therapeutics. We will delve into the causality behind its effects on molecular properties and provide actionable insights for its incorporation into drug design campaigns.

The Energetic Core: Understanding Azetidine Ring Strain

The reactivity and conformational rigidity of azetidine are direct consequences of its significant ring strain.[5][6] This strain is a combination of two primary factors:

-

Angle Strain: The deviation of internal bond angles from the ideal sp³ tetrahedral angle of 109.5°. In the constrained four-membered ring, these angles are severely compressed, leading to orbital overlap that is less than optimal and a higher energy state.

-

Torsional Strain (Pitzer Strain): The eclipsing interactions between adjacent C-H and N-H bonds. To alleviate this, the azetidine ring is not planar; it adopts a puckered conformation.[7] An unsubstituted azetidine in the gas phase exhibits a dihedral angle of approximately 37°.[7]

The magnitude of this strain is critical. Azetidine occupies a "sweet spot" of reactivity—strained enough to enable unique chemical transformations but significantly more stable and easier to handle than the highly reactive three-membered aziridine ring.[8][9]

Data Presentation: Comparative Ring Strain Energies

The strategic value of azetidine is best understood in the context of its cyclic amine homologues and carbocyclic analogue.

| Ring System | Structure | Ring Strain Energy (kcal/mol) | Key Implication in Drug Design |

| Aziridine | C₂H₅N | ~27.7[8] | High reactivity, often too unstable for a core scaffold, used more as a reactive intermediate.[10] |

| Azetidine | C₃H₇N | ~25.4 [8] | Balanced strain and stability; enables controlled reactivity and rigid scaffolding. [2][5] |

| Pyrrolidine | C₄H₉N | ~5.4[8] | Low strain, highly flexible, less defined conformational control compared to azetidine. |

| Cyclobutane | C₄H₈ | ~26.5 | Carbocyclic analogue; similar strain but lacks the crucial nitrogen atom for H-bonding and synthetic handles. |

This table clearly illustrates the unique energetic position of azetidine. Its strain energy is comparable to cyclobutane but lower than the highly labile aziridine, providing a robust yet tunable scaffold.

Caption: Fig 1. Key energetic factors contributing to azetidine's unique properties.

Reactivity as a Function of Strain: The Double-Edged Sword

The stored potential energy in the azetidine ring dictates its chemical behavior. While generally stable, the ring can be opened under appropriate conditions, a property that can be either a liability or a powerful synthetic tool.[8]

Nucleophilic Ring-Opening

The primary strain-releasing reaction is nucleophilic ring-opening.[11] The reaction is typically promoted by activation of the ring nitrogen, which turns it into a better leaving group.

-

Protonation/Lewis Acid Activation: In acidic media, the azetidine nitrogen can be protonated.[4] This enhances the electrophilicity of the ring carbons, making them susceptible to attack by nucleophiles. This pathway is a critical consideration for drug stability in the acidic environment of the stomach.[4]

-

N-Acylation/N-Sulfonylation: The installation of an electron-withdrawing group on the nitrogen atom also activates the ring for nucleophilic attack. This strategy is frequently employed in synthetic chemistry to convert azetidines into valuable γ-amino alcohol or diamine derivatives.

The propensity for ring-opening is a critical parameter to assess during drug development. A compound that is too labile may decompose before reaching its target or could be opened by biological nucleophiles like glutathione, leading to potential toxicity.[4]

Stability and Handling

Despite its strain, azetidine is markedly more stable than aziridine.[9] This superior stability is the cornerstone of its utility. It allows the azetidine ring to be carried through multi-step syntheses and to exist as a stable core within a final drug molecule, whereas aziridines are often too reactive for this role.[5] This balance is a key tenet of its "privileged" status.

Caption: Fig 2. Exploiting ring strain for synthetic diversification.

Strategic Applications in Drug Design

The physical and chemical properties of azetidine are leveraged in drug design to solve a variety of challenges, from improving potency to fine-tuning ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

A Rigid Scaffold for Pre-organization

One of the most powerful applications of the azetidine ring is as a rigid scaffold.[12] In flexible molecules, a significant entropic penalty must be paid to adopt the correct conformation for binding to a biological target. By incorporating substituents onto the rigid, puckered azetidine core, their relative spatial orientation is pre-organized.[12] This reduction in conformational entropy upon binding can lead to a substantial increase in binding affinity and, consequently, potency.[12] Furthermore, the small size of the ring adds minimal molecular weight, thereby improving ligand efficiency.[4]

A Versatile Bioisostere

Azetidine can serve as a bioisosteric replacement for other common chemical groups, often with advantageous results:

-

gem-Dimethyl Groups: Replacing a gem-dimethyl group with a 3,3-disubstituted azetidine can improve aqueous solubility by replacing two lipophilic methyl groups with a polar nitrogen atom.

-